3-Benzamido-5-bromo-2-benzofurancarboxylic acid methyl ester
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Overview
Description
3-benzamido-5-bromo-2-benzofurancarboxylic acid methyl ester is a member of benzofurans.
Scientific Research Applications
Synthesis and Structural Characterization
Research on derivatives of 2- and 3-benzo[b]furancarboxylic acids, including compounds similar to 3-Benzamido-5-bromo-2-benzofurancarboxylic acid methyl ester, has shown potential cytotoxic activity against human cancer cell lines. The study involved the synthesis and evaluation of these compounds at the National Cancer Institute in Bethesda, USA. Among the derivatives, compounds like 5-bromo-7-hydroxy-6-methoxy-2-benzofurancarboxylic acid methyl ester demonstrated significant cytotoxic activities. The crystal structures of related compounds were also determined through X-ray structure analysis (Kossakowski, Ostrowska, Hejchman, & Wolska, 2005).
Antimicrobial Activity
A series of 2 and 3-benzofurancarboxylates synthesized under microwave-assisted conditions exhibited moderate to significant antimicrobial properties against various strains of bacteria, yeasts, and human fungal pathogens. Among these, methyl 5-bromo-7-[2-(N,N-diethylamino)ethoxy]-6-methoxy-2-benzofurancarboxylate hydrochloride was particularly active against Gram-positive bacteria and certain fungi. The molecular and crystal structures of some derivatives were confirmed by single-crystal X-ray diffraction, underscoring the structural basis for their antimicrobial efficacy (Ostrowska, Hejchman, Wolska, Kruszewska, & Maciejewska, 2013).
Synthesis of Analogues
The synthesis of benzofuran aryl ureas and carbamates has been reported, focusing on the conversion of 5-bromo-2-ethyl carboxylate to various compounds with potential biological importance. The process involves multiple steps, including treatment with hydrazine hydrate and sodium nitrite, leading to the creation of 5-bromobenzofuranyl aryl ureas and carbamates. These compounds were characterized by NMR and IR spectroscopy and evaluated for antimicrobial activities, highlighting the versatility of benzofuran derivatives in synthesizing biologically active molecules (Kumari, Mathada, Kumar, Suda, & Basavaraja, 2019).
Properties
Molecular Formula |
C17H12BrNO4 |
---|---|
Molecular Weight |
374.2 g/mol |
IUPAC Name |
methyl 3-benzamido-5-bromo-1-benzofuran-2-carboxylate |
InChI |
InChI=1S/C17H12BrNO4/c1-22-17(21)15-14(12-9-11(18)7-8-13(12)23-15)19-16(20)10-5-3-2-4-6-10/h2-9H,1H3,(H,19,20) |
InChI Key |
HLAVQVUESAMUEE-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=C(C2=C(O1)C=CC(=C2)Br)NC(=O)C3=CC=CC=C3 |
Canonical SMILES |
COC(=O)C1=C(C2=C(O1)C=CC(=C2)Br)NC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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